molecular formula C13H18N4S B12935010 N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea CAS No. 77523-94-5

N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea

Cat. No.: B12935010
CAS No.: 77523-94-5
M. Wt: 262.38 g/mol
InChI Key: VEUIQMWIWISIRA-UHFFFAOYSA-N
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Description

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is a compound that features a benzimidazole core linked to a butylthiourea moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The incorporation of a thiourea group further enhances its potential for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfonyl derivatives of the thiourea group.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various alkyl or aryl substituted benzimidazole derivatives.

Scientific Research Applications

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-ethylthiourea
  • 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-phenylthiourea
  • 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-methylthiourea

Uniqueness

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is unique due to its specific butyl substitution, which can influence its lipophilicity, biological activity, and chemical reactivity compared to its analogs.

Biological Activity

N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and findings from recent research.

Structure and Synthesis

This compound is derived from the benzimidazole scaffold, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 1H-benzimidazole with butylthiourea, leading to the formation of this compound. The structure can be represented as follows:

C12H16N4S\text{C}_{12}\text{H}_{16}\text{N}_4\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). The findings indicated that derivatives with thiourea groups exhibited significant antiproliferative activity. Specifically, the IC50 values for this compound were found to be lower than those of standard chemotherapeutics like cisplatin, suggesting enhanced efficacy in inhibiting tumor growth .

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MDA-MB-2318.9Cisplatin10.4
A5496.5Doxorubicin0.31
PC37.2Gemcitabine15

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies demonstrate that compounds in this class exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

A series of MIC tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound had MIC values comparable to those of conventional antibiotics.

PathogenMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus4Amikacin8
Escherichia coli16Ciprofloxacin32

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation. This mechanism was observed in vitro, where treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in activated macrophages .

Properties

CAS No.

77523-94-5

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-3-butylthiourea

InChI

InChI=1S/C13H18N4S/c1-2-3-8-14-13(18)15-9-12-16-10-6-4-5-7-11(10)17-12/h4-7H,2-3,8-9H2,1H3,(H,16,17)(H2,14,15,18)

InChI Key

VEUIQMWIWISIRA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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